molecular formula C14H25NO4 B2489085 2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoic acid CAS No. 1784215-89-9

2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoic acid

Cat. No.: B2489085
CAS No.: 1784215-89-9
M. Wt: 271.357
InChI Key: ZYZNVAJCHQRNLN-UHFFFAOYSA-N
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Description

2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can be carried out in aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, trifluoroacetic acid for Boc deprotection, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-9(12(16)17)10-5-7-11(8-6-10)15-13(18)19-14(2,3)4/h9-11H,5-8H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZNVAJCHQRNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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